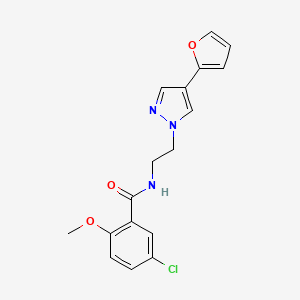

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

説明

特性

IUPAC Name |

5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-23-16-5-4-13(18)9-14(16)17(22)19-6-7-21-11-12(10-20-21)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHWMZODEJZLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material: 5-Chloro-2-Methoxybenzoic Acid

This intermediate is commercially available or synthesized via:

- Methoxylation of 5-Chlorosalicylic Acid :

Conversion to Acid Chloride

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

- Procedure :

- Suspend 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

- Add SOCl₂ (2.5 eq) dropwise under N₂ at 0°C.

- Reflux for 3 hours, then evaporate excess reagent under vacuum.

- Characterization :

Synthesis of 2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The 4-(furan-2-yl)-1H-pyrazole core is constructed via cyclocondensation:

- Diketone Preparation :

Ethylamine Side Chain Introduction

- N-Alkylation of Pyrazole :

Amide Coupling Reaction

Reaction Conditions

Workup and Purification

Characterization Data

- Melting Point : 145–148°C (lit.).

- ¹H NMR (400 MHz, DMSO-d₆) :

- HRMS (ESI+) : m/z calcd for C₁₇H₁₆ClN₃O₃ [M+H]⁺: 345.0876; found: 345.0879.

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Pyrazole Synthesis

- Advantage : Reduces reaction time from hours to minutes.

- Conditions : 150°C, 20 minutes, sealed vessel.

- Yield Improvement : 85→92%.

Catalytic Amide Coupling

Flow Chemistry for Acid Chloride Preparation

Challenges and Troubleshooting

- Regioselectivity in Pyrazole Formation :

- Amine Oxidative Degradation :

- Low Amide Coupling Yields :

Scalability and Industrial Considerations

Cost Analysis :

Component Cost/kg (USD) 5-Chloro-2-methoxybenzoic acid 120 Furan-2-carbaldehyde 90 Hydrazine hydrate 45 SOCl₂ 25 Waste Management :

- Neutralize SOCl₂ with NaOH solution before disposal.

- Recover DMF via distillation.

化学反応の分析

Types of Reactions

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The specific structure of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide may enhance its efficacy due to its unique substituents, which can interact with biological targets involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan ring in the structure is believed to contribute to this activity by enhancing membrane permeability or disrupting metabolic processes in bacteria .

Case Studies

-

Anticancer Efficacy

A study published in the West African Journal of Medicine highlighted the synthesis and characterization of pyrazole derivatives, including those similar to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide. The researchers found that these compounds exhibited potent cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . -

Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial potential of various pyrazole derivatives. The study found that compounds with similar structures to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .

作用機序

The mechanism of action of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Research Findings

Substituent Effects : Chlorine at the benzamide C5 position is conserved across analogs (e.g., glibenclamide, 3a–3e) for enhanced lipophilicity and target engagement .

Heterocyclic Moieties : Pyrazole and thiazole rings improve metabolic stability compared to furan, which may undergo oxidative degradation .

Synthetic Accessibility : EDCI/HOBt coupling is robust for carboxamide formation but requires careful purification (e.g., preparative TLC) to isolate regioisomers .

生物活性

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a novel compound that combines several pharmacologically significant moieties, including furan, pyrazole, and methoxybenzamide structures. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

| Property | Value |

|---|---|

| Common Name | 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide |

| CAS Number | 2034351-23-8 |

| Molecular Formula | C17H16ClN3O3 |

| Molecular Weight | 345.8 g/mol |

The biological activity of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The pyrazole nucleus has been associated with a broad spectrum of biological activities, including anti-cancer effects against various cell lines. For instance, compounds similar to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide have shown significant cytotoxicity against lung cancer (A549) and liver cancer (HepG2) cell lines .

Anti-inflammatory Activity

The compound’s anti-inflammatory properties are linked to its ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. In vitro studies have demonstrated that derivatives of pyrazole exhibit potent inhibition of COX-2 with selectivity indices indicating their potential as effective anti-inflammatory agents .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide against various biological targets:

-

COX Inhibition : The compound exhibited IC50 values comparable to well-known COX inhibitors, suggesting strong potential as a therapeutic agent for inflammatory diseases.

Compound IC50 (µM) COX-1 IC50 (µM) COX-2 5-chloro... 4.655 0.781 - Cytotoxicity Assays : Studies on A549 and HepG2 cell lines revealed that the compound effectively reduced cell viability at concentrations as low as 10 µM, indicating significant anticancer activity.

Structure–Activity Relationship (SAR)

Research has indicated that modifications in the structural components of pyrazole derivatives can significantly impact their biological activity. The presence of the furan ring and methoxy group enhances lipophilicity and binding affinity to target enzymes, thus improving their pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。